molecular formula C8H20Cl2N2 B1486140 N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride CAS No. 2208273-48-5

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride

Cat. No.: B1486140
CAS No.: 2208273-48-5
M. Wt: 215.16 g/mol
InChI Key: DRSWZNYJXVGEHU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Pyrrolidine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 20-30°C.

    Product Isolation: The product is isolated by crystallization and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, thiols, and amines are employed under mild conditions.

Major Products

    Oxidation: N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine N-oxide.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of neurotransmitter systems and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission, affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-phenylethylamine
  • N,N-Dimethyl-1-naphthylamine
  • N,N-Dimethyl-1-ferrocenylethylamine

Uniqueness

N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride is unique due to its pyrrolidine ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(10(2)3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSWZNYJXVGEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
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N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
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N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
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N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
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N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
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N,N-Dimethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride

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